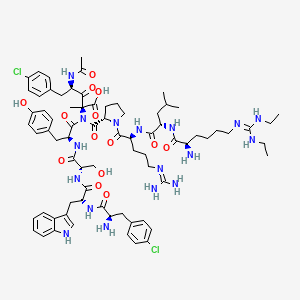
1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone
Übersicht
Beschreibung
RS 67333 ist eine chemische Verbindung, die für ihre Rolle als selektiver Serotonin-5-HT4-Rezeptoragonist bekannt ist. Sie wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Alzheimer-Krankheit und Depression. Die Fähigkeit der Verbindung, Serotoninrezeptoren zu modulieren, macht sie zu einem vielversprechenden Kandidaten für verschiedene neurologische und psychiatrische Erkrankungen .
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von RS 67333 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Funktionalisierung, um spezifische Substituenten einzuführen. Zu den wichtigsten Schritten gehören:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion von 4-Amino-5-chlor-2-methoxybenzaldehyd mit einem geeigneten Piperidinderivat.
Industrielle Produktionsmethoden: Die industrielle Produktion von RS 67333 folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of RS 67333 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The key steps include:
Formation of the core structure: This involves the reaction of 4-amino-5-chloro-2-methoxybenzaldehyde with a suitable piperidine derivative.
Functionalization: The core structure is further functionalized by introducing a butyl group and other necessary substituents through a series of reactions, including alkylation and reduction.
Industrial Production Methods: Industrial production of RS 67333 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: RS 67333 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: RS 67333 kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte Substituenten durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung zur Untersuchung von Serotoninrezeptor-Interaktionen und Ligandenbindung verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Neurotransmitterfreisetzung.
Medizin: Als potenzielle Behandlung für Alzheimer-Krankheit, Depression und andere neurologische Störungen untersucht, da sie Serotoninrezeptoren modulieren kann.
Industrie: Wird bei der Entwicklung neuer Therapeutika und als Referenzverbindung in der pharmakologischen Forschung eingesetzt
5. Wirkmechanismus
RS 67333 übt seine Wirkung hauptsächlich durch seine Wirkung auf Serotonin-5-HT4-Rezeptoren aus. Durch die Bindung an diese Rezeptoren stimuliert es die Freisetzung von Neurotransmittern und moduliert verschiedene Signalwege. Dies führt zu einer verbesserten neuronalen Kommunikation und potenziellen therapeutischen Wirkungen bei Erkrankungen wie Alzheimer-Krankheit und Depression. Die Verbindung interagiert auch mit Sigma-Rezeptoren, wenn auch in geringerem Umfang .
Wirkmechanismus
RS 67333 exerts its effects primarily through its action on serotonin 5-HT4 receptors. By binding to these receptors, it stimulates the release of neurotransmitters and modulates various signaling pathways. This leads to enhanced neuronal communication and potential therapeutic effects in conditions like Alzheimer’s disease and depression. The compound also interacts with sigma receptors, albeit to a lesser extent .
Vergleich Mit ähnlichen Verbindungen
RS 67333 ist einzigartig in seiner hohen Affinität und Selektivität für Serotonin-5-HT4-Rezeptoren. Zu ähnlichen Verbindungen gehören:
Prucaloprid: Ein weiterer 5-HT4-Rezeptoragonist, der hauptsächlich für Magen-Darm-Erkrankungen eingesetzt wird.
Tegaserod: Ein 5-HT4-Rezeptoragonist, der bei Reizdarmsyndrom eingesetzt wird.
Mosaprid: Ein 5-HT4-Rezeptoragonist mit prokinetischen Wirkungen.
Im Vergleich zu diesen Verbindungen hat RS 67333 vielversprechende Ergebnisse in der neurologischen und psychiatrischen Forschung gezeigt, was sein Potenzial als Therapeutikum für Erkrankungen jenseits von Magen-Darm-Erkrankungen unterstreicht.
Eigenschaften
IUPAC Name |
1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-butylpiperidin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O2/c1-3-4-9-22-10-7-14(8-11-22)5-6-18(23)15-12-16(20)17(21)13-19(15)24-2/h12-14H,3-11,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHLYIVFFLNISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CCC(=O)C2=CC(=C(C=C2OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167010 | |
| Record name | 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160845-95-4 | |
| Record name | 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160845-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RS 67333 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160845954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RS-67333 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N8XG5C9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride](/img/structure/B1680058.png)


![ethyl N-[4-[[(2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]carbamate](/img/structure/B1680064.png)

![methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate](/img/structure/B1680066.png)



![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile](/img/structure/B1680073.png)
